Compound Description: NNC 55-0396 is a nonhydrolyzable analog of mibefradil, developed to selectively inhibit T-type calcium channels. It demonstrates an IC50 of ~7 μM for blocking recombinant α1G T-type channels expressed in human embryonic kidney 293 cells. Importantly, NNC 55-0396 does not produce the metabolite that causes inhibition of L-type Ca2+ channels, unlike mibefradil. [, ]
Relevance: While NNC 55-0396 is not directly structurally analogous to 2-(2-fluorophenyl)-N-(2-propyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide, both compounds highlight the importance of structural modifications in achieving selective inhibition of ion channels. In the case of NNC 55-0396, the cyclopropanecarboxylate substitution prevents the formation of the metabolite responsible for mibefradil's effect on L-type channels, enhancing its selectivity for T-type channels. [, ] This emphasizes the crucial role of specific structural elements in dictating the pharmacological activity and selectivity of compounds like the target compound.
Mibefradil
Compound Description: Mibefradil is a calcium channel antagonist that inhibits both T-type and high-voltage-activated calcium channels. Its inhibitory effect on high-voltage-activated channels is due to the production of an active metabolite through intracellular hydrolysis. [, ]
Relevance: Mibefradil serves as a structural precursor to NNC 55-0396, which was specifically designed to overcome the non-selective nature of mibefradil. The development of NNC 55-0396 from mibefradil emphasizes the structure-activity relationship principles and how slight modifications can drastically alter the selectivity and pharmacological profile of compounds similar to 2-(2-fluorophenyl)-N-(2-propyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide. [, ]
4-Amino-1,2,3,4-tetrahydro-1(1H)-benzazepines
Compound Description: 4-Amino-1,2,3,4-tetrahydro-1(1H)-benzazepines represent a class of compounds synthesized and explored for their potential biological activity. [] The paper describes the synthesis and various structural modifications of these compounds.
Relevance: 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines are structurally related to 2-(2-fluorophenyl)-N-(2-propyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide through their shared seven-membered nitrogen-containing ring structure. [] Both belong to a broader class of benzazepines, which are known for their diverse pharmacological activities. This highlights the versatility of this core structure in medicinal chemistry.
Compound Description: PF-232798 is a potent CCR5 antagonist developed for the treatment of HIV. It retains the attractive antiviral profile of maraviroc while exhibiting an improved absorption profile in rat and dog models. PF-232798 also retains activity against a laboratory-generated maraviroc-resistant HIV-1 strain, suggesting an alternative resistance profile. []
Relevance: While PF-232798 possesses a complex structure distinct from 2-(2-fluorophenyl)-N-(2-propyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide, both highlight the use of substituted ring systems, particularly nitrogen-containing rings, in the design of bioactive compounds. The presence of a fluorophenyl substituent in both PF-232798 and the target compound further emphasizes the common use of this moiety in medicinal chemistry for modulating compound properties and enhancing biological activity. []
Compound Description: (+)-PD 128,907 is a dopamine D3-preferring agonist that demonstrates protective effects against cocaine toxicity in mice. [, , ] It also elicits dose-dependent yawning behavior in rats, a response attributed to D3 receptor activation. []
Relevance: Both (+)-PD 128,907 and 2-(2-fluorophenyl)-N-(2-propyl-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide highlight the importance of stereochemistry in dictating biological activity. (+)-PD 128,907 exhibits stereospecific protection against cocaine convulsions, which is reversible by a D3 receptor antagonist but not a D2 receptor antagonist. [] This emphasizes the critical role of specific stereochemical configurations, like in the target compound, in determining drug-receptor interactions and resulting pharmacological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.